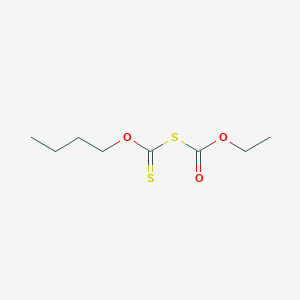
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester is an organic compound with a unique structure that includes both carbonyl and thiocarbonyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester typically involves the reaction of thiodicarbonic acid with butyl and ethyl alcohols under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and ensure efficient production. The use of advanced separation techniques, such as distillation and chromatography, helps in purifying the final product to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC,OC’-diethyl ester
- Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC-ethyl oC′- (1-methylethyl) ester
- Isobutyl xanthogen ethyl formate
Uniqueness
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester is unique due to its specific ester groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Numéro CAS |
65573-07-1 |
|---|---|
Formule moléculaire |
C8H14O3S2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
ethyl butoxycarbothioylsulfanylformate |
InChI |
InChI=1S/C8H14O3S2/c1-3-5-6-11-8(12)13-7(9)10-4-2/h3-6H2,1-2H3 |
Clé InChI |
VWEXJWYSWVQXBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=S)SC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
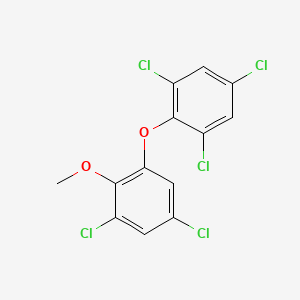
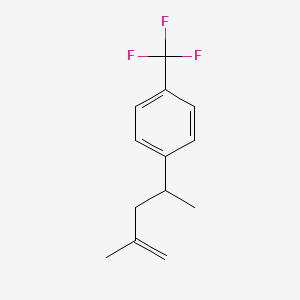
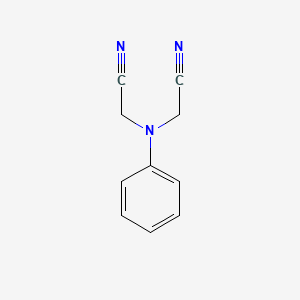


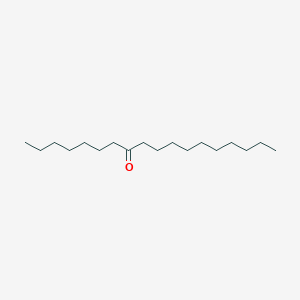
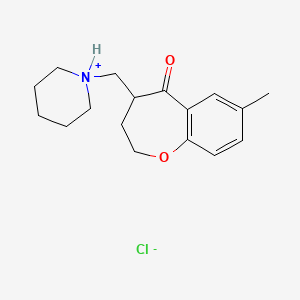
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)


![2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine](/img/structure/B13788548.png)

![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)
